methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate
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Overview
Description
Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate is a chemical compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary targets of this compound are RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2 . The compound interacts with these viruses, specifically inhibiting the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .
Mode of Action
The compound interacts with its targets by binding to the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits of the RNA viruses . This interaction inhibits the replication of the virus, thereby reducing its ability to infect host cells .
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRP PA–PB1 subunits interaction, it prevents the virus from replicating its RNA and producing more viral particles . This disruption of the viral replication pathway leads to a decrease in viral load and potentially the alleviation of symptoms.
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties
Result of Action
The result of the compound’s action is a reduction in viral load due to the inhibition of viral replication . This can lead to a decrease in the severity of symptoms and potentially faster recovery times for individuals infected with the targeted RNA viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. The reaction conditions include heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring to maintain the desired reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the development of new chemical entities.
Biology: The biological applications of methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate include its use as a potential inhibitor of various enzymes and receptors. It has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It has been studied for its antiviral, anti-inflammatory, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with triazolopyrimidines and are known for their biological activities.
Triazole Derivatives: Other triazole compounds with different substituents also exhibit similar biological and chemical properties.
Uniqueness: Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate stands out due to its specific structural features and its potential applications in various fields. Its unique combination of functional groups and core structure make it a valuable compound for scientific research and industrial applications.
Biological Activity
Methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines , characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C10H12N4O3 with a molar mass of approximately 232.23 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses. In vitro studies have indicated that it can inhibit viral replication by interfering with the viral life cycle. This activity is particularly notable against RNA viruses, suggesting potential applications in treating viral infections .
Anticancer Activity
This compound has shown promising results in cancer research. It has been tested against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. The compound exhibited cytotoxic effects that were dose-dependent, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in DNA synthesis and repair. This inhibition can lead to apoptosis in rapidly dividing cancer cells .
- Modulation of Signaling Pathways : It influences various signaling pathways associated with cell proliferation and survival. This modulation can enhance the sensitivity of cancer cells to other therapeutic agents .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .
Research Findings and Case Studies
Properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-4-5(3-6(15)17-2)7(16)14-9(11-4)12-8(10)13-14/h3H2,1-2H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZGYVVAVMLQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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